molecular formula C9H20Si2 B12550842 Silane, 2-propynylidenebis[trimethyl- CAS No. 177343-11-2

Silane, 2-propynylidenebis[trimethyl-

Cat. No.: B12550842
CAS No.: 177343-11-2
M. Wt: 184.42 g/mol
InChI Key: LIECUACEMWISFW-UHFFFAOYSA-N
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Description

Context within Organosilicon Chemistry Research

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has expanded dramatically since its early explorations. nih.gov These compounds are often valued for their unique stability and reactivity, which differ significantly from their carbon analogues. rsc.org The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and the greater electropositivity of silicon makes it susceptible to nucleophilic attack. nih.gov

Within this broad field, silylated allenes such as Silane, 2-propynylidenebis[trimethyl- represent a specialized area of research. Allenes themselves are compounds with cumulative double bonds, which gives them a unique three-dimensional structure and a high degree of reactivity. scripps.edu The introduction of one or more silyl (B83357) groups to the allene (B1206475) framework, as in the case of 1,3-bis(trimethylsilyl)allene, imparts specific properties that chemists can exploit. These silylated allenes are key intermediates in the synthesis of more complex molecules. organic-chemistry.org For instance, they can act as propargylic anion equivalents, providing a nucleophilic three-carbon unit for various chemical transformations. chemicalbook.com

Unique Structural Features and Their Academic Implications for Reactivity

The structure of Silane, 2-propynylidenebis[trimethyl- is central to its chemical behavior. The allene core consists of a central sp-hybridized carbon atom double-bonded to two sp2-hybridized terminal carbons. This arrangement results in a linear geometry of the C=C=C unit, with the substituents on the terminal carbons lying in perpendicular planes. scripps.edu

The two trimethylsilyl (B98337) ((CH₃)₃Si-) groups are positioned at the 1 and 3 positions of the propadiene backbone. The presence of these bulky and electropositive silicon groups has several important consequences:

Steric Influence : The trimethylsilyl groups provide significant steric bulk, which can direct the regioselectivity of incoming reagents.

Electronic Effects : Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond. This electronic effect can stabilize adjacent carbocations or influence the nucleophilicity and electrophilicity of the allene system.

Reactivity Modulation : The silyl groups can be readily cleaved under specific conditions, allowing for the introduction of other functional groups. This "masked" functionality makes silylated allenes versatile synthetic intermediates. For example, the reaction of 1,3-bis(trimethylsilyl)allene with electrophiles can be controlled to achieve selective functionalization.

These features make 1,3-bis(trimethylsilyl)allene a valuable reagent in various synthetic methodologies, including cycloaddition reactions to form five-membered rings. orgsyn.org

Historical Developments in the Study of Silylated Allenes

The study of allenes dates back to 1887, but for many years they were considered chemical curiosities. scripps.edursc.org The synthesis and investigation of silylated allenes represent a more recent development within the broader history of organosilicon chemistry.

Early methods for the synthesis of allenes often involved harsh conditions and gave low yields. However, the development of new synthetic protocols in the mid to late 20th century, particularly those involving organometallic reagents, opened the door to more complex and functionalized allenes, including silylated derivatives.

A significant advancement in the synthesis of allenylsilanes was the development of methods utilizing silylcuprate reagents. nih.gov These reactions allow for the regioselective addition of a silyl group to a propargylic precursor. The work of Vermeer and others established efficient routes to a variety of substituted allenylsilanes, including those with trimethylsilyl groups. orgsyn.org These methods often involve the reaction of a silyl-substituted propargyl derivative with an organocuprate reagent. orgsyn.org

The continued development of catalytic methods, including those using palladium and other transition metals, has further expanded the toolbox for synthesizing and functionalizing silylated allenes, making them more accessible for academic and industrial research. organic-chemistry.org

Interactive Data Tables

Below are tables summarizing key data for Silane, 2-propynylidenebis[trimethyl- and related compounds.

Table 1: Compound Identification

PropertyValue
Compound Name Silane, 2-propynylidenebis[trimethyl-
Synonyms 1,3-Bis(trimethylsilyl)allene
Molecular Formula C₉H₂₂Si₂
Molecular Weight 186.44 g/mol nih.gov
CAS Number 52152-48-4 nih.gov

Table 2: Spectroscopic Data (Representative Values)

SpectroscopyPeak/Shift (δ)Description
¹H NMR ~0.1 ppmSinglet, Protons of trimethylsilyl groups
¹³C NMR ~0 ppmTrimethylsilyl carbons
~75-80 ppmTerminal allenic carbons (C1, C3)
~200-210 ppmCentral allenic carbon (C2)
IR Spectroscopy ~1950 cm⁻¹Asymmetric C=C=C stretch of the allene
~1250 cm⁻¹, ~840 cm⁻¹Si-C vibrations of the trimethylsilyl groups
Mass Spectrometry m/z 186 (M⁺)Molecular ion peak nih.gov
m/z 73Fragment corresponding to (CH₃)₃Si⁺ nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177343-11-2

Molecular Formula

C9H20Si2

Molecular Weight

184.42 g/mol

IUPAC Name

trimethyl(1-trimethylsilylprop-2-ynyl)silane

InChI

InChI=1S/C9H20Si2/c1-8-9(10(2,3)4)11(5,6)7/h1,9H,2-7H3

InChI Key

LIECUACEMWISFW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C#C)[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Silane, 2 Propynylidenebis Trimethyl

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of Silane, 2-propynylidenebis[trimethyl-] (1) suggests disconnection of the carbon-silicon bonds as the primary strategic step. This approach simplifies the complex allene (B1206475) structure to more accessible precursors. The most direct retrosynthesis involves the disconnection of both trimethylsilyl (B98337) groups, leading back to a propargyl-type electrophile (2) and a suitable silyl (B83357) nucleophile or a sequential silylation of a terminal alkyne precursor. amazonaws.comyoutube.com

One plausible retrosynthetic pathway is the double silylation of a propargyl dihalide, such as 3,3-dichloropropyne (3). This approach relies on the reaction of the dihalide with a strong silylating agent. An alternative strategy involves the functionalization of a terminal alkyne like propyne (B1212725) (4). This could proceed through a double deprotonation followed by quenching with an electrophilic silicon source, or through a transition metal-catalyzed process.

A key consideration in the retrosynthetic analysis is the inherent reactivity of the allene system and the potential for competing side reactions, such as rearrangements and oligomerization. Therefore, the choice of precursors and reaction conditions is critical to favor the formation of the desired 1,1-bis(silylated) allene.

Carbon-Silicon Bond Formation Strategies

The formation of the crucial C-Si bonds in Silane, 2-propynylidenebis[trimethyl-] can be achieved through several advanced synthetic methods. These strategies primarily involve the reaction of a carbon-based nucleophile with an electrophilic silicon species or vice versa, often mediated by organometallic reagents or transition metal catalysts.

The use of organometallic reagents is a cornerstone in the formation of carbon-silicon bonds. For the synthesis of Silane, 2-propynylidenebis[trimethyl-], a propargylic precursor can be deprotonated using a strong base, such as an organolithium reagent, to generate a nucleophilic acetylide. This intermediate can then react with a suitable electrophilic silicon source, like trimethylsilyl chloride. To achieve the desired bis-silylation at the terminal carbon, a stepwise approach or a one-pot double silylation can be envisioned.

A potential route involves the deprotonation of a terminal alkyne with a stoichiometric amount of an organolithium compound, followed by reaction with a halosilane. numberanalytics.com A carboxylate-catalyzed, metal-free C-silylation protocol for terminal alkynes has also been reported, using a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and commercially available N,O-bis(silyl)acetamides as silylating agents. rsc.orgnih.gov This method has been shown to be effective for double silylation in certain cases. rsc.orgnih.gov

Another approach involves the use of silylcuprates, which can be generated from the reaction of silyllithium reagents with copper(I) salts. These reagents can then undergo nucleophilic substitution with propargylic electrophiles. thieme.com

Table 1: Representative Silylation Reactions with Organometallic Reagents

PrecursorReagents and ConditionsProductYield (%)
Terminal Alkyne1. n-BuLi, THF, -78 °C; 2. Me3SiClAlkynylsilaneHigh
Terminal AlkyneN,O-Bis(trimethylsilyl)acetamide (BSA), Quaternary Ammonium Pivalate (cat.), rtAlkynylsilaneHigh
Propargyl Mesylate(Me3Si)2CuLi, THF, -70 °C to rtAllenylsilaneGood

Transition metal catalysis offers powerful and often more selective methods for the construction of C-Si bonds. Catalysts based on palladium, copper, nickel, and rhodium have been extensively used in silylation reactions. For the synthesis of Silane, 2-propynylidenebis[trimethyl-], a transition metal-catalyzed cross-coupling reaction between a propargylic electrophile and a silylating agent is a promising strategy.

For instance, copper-catalyzed silylation of propargyl epoxides has been shown to produce allenols, indicating the feasibility of forming the allene scaffold. researchgate.net While not a direct route to the target compound, this demonstrates the potential of copper catalysis in allene synthesis. Nickel-catalyzed stereo-controlled 2,3-hydrosilylation of 1,1-disubstituted allenes has also been reported, offering a method to introduce a silyl group onto an existing allene framework. rsc.orgnih.gov

A plausible approach for the target molecule could involve a palladium-catalyzed reaction between a dihalopropargyl species and a silylboronate or a disilane. rsc.org The mechanism would likely involve oxidative addition of the propargyl halide to the low-valent metal center, followed by transmetalation with the silylating agent and subsequent reductive elimination.

Table 2: Examples of Transition Metal-Catalyzed Silylation Reactions

Catalyst SystemSubstrateSilylating AgentProduct Type
Cu(OAc)2/XantphosTerminal AlleneR2SiH2(E)-Allylsilane
Ni(OAc)2/Ligand1,1-Disubstituted AllenePhSiH3(Z)- or (E)-Allylsilane
[Cp*IrCl2]2Terminal AlkyneHydrosilaneβ-(Z)-Vinylsilane

Stereoselective Synthesis of Allene-Silane Scaffolds

The allene moiety in Silane, 2-propynylidenebis[trimethyl-] is achiral due to the presence of two identical trimethylsilyl groups on one of the terminal carbons. However, the principles of stereoselective synthesis are crucial when considering the synthesis of related chiral allene-silane scaffolds. Allenes can exhibit axial chirality when the substituents on each terminal carbon are different. nih.gov

The synthesis of chiral allenes often relies on the transfer of chirality from a stereochemically defined precursor. For example, the SN2' substitution of an enantioenriched propargylic electrophile with an organometallic reagent can proceed with high stereoselectivity. thieme.com Similarly, transition metal-catalyzed reactions can be rendered enantioselective by the use of chiral ligands. For instance, enantioselective palladium-catalyzed diboration of 1,1-disubstituted allenes has been achieved using a P-chiral monophosphorus ligand. rsc.org

While not directly applicable to the achiral target molecule, these stereoselective methods are vital for the synthesis of a broader class of structurally related and potentially bioactive allene-silanes.

Optimization of Synthetic Efficiency and Scale-Up Methodologies

The transition from laboratory-scale synthesis to larger-scale production necessitates a thorough optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. Key parameters for optimization include reaction time, temperature, solvent, and catalyst loading. numberanalytics.comnih.gov

For silylation reactions, statistical methods like Design of Experiments (DoE) can be employed to systematically optimize reaction conditions. nih.gov This approach allows for the identification of the most critical factors influencing yield and purity, leading to a robust and reproducible process.

In the context of scaling up silylation reactions, several practical considerations are important. The choice of solvent should favor easy product isolation and minimize environmental impact. The heat management of exothermic reactions becomes critical on a larger scale. For transition metal-catalyzed processes, minimizing the catalyst loading without compromising efficiency is a key goal to reduce costs. Continuous flow chemistry presents a modern alternative to traditional batch processing, offering improved heat and mass transfer, enhanced safety, and potentially higher throughput for the synthesis of silylated compounds.

Compound Name Table

Compound Name
Silane, 2-propynylidenebis[trimethyl-
3,3-Dichloropropyne
Propyne
Trimethylsilyl chloride
n-Butyllithium
N,O-Bis(trimethylsilyl)acetamide
Silylboronate
Disilane
Copper(I) acetate
Xantphos
Nickel(II) acetate
Phenylsilane
[Cp*IrCl2]2
Hydrosilane
Propargyl mesylate
(Trimethylsilyl)lithium
Copper(I) iodide

Elucidation of Reactivity and Reaction Mechanisms of Silane, 2 Propynylidenebis Trimethyl

Reactions Involving the Allene (B1206475) Moiety

The allenic isomer, 1,3-bis(trimethylsilyl)allene, is a key intermediate in many reactions of Silane, 2-propynylidenebis[trimethyl-. The cumulenic double bonds of the allene are susceptible to a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2] pathways)

Allenes are excellent partners in cycloaddition reactions, and 1,3-bis(trimethylsilyl)allene is no exception. It readily participates in both [2+2] and [3+2] cycloaddition pathways to form four- and five-membered ring systems, respectively.

[2+2] Cycloaddition Reactions: The [2+2] cycloaddition of allenes with alkenes or alkynes provides a direct route to cyclobutanes and cyclobutenes. These reactions can be induced thermally, photochemically, or through transition metal catalysis. researchgate.netrsc.org For instance, the reaction of silyl-substituted allenes with electron-deficient alkenes can proceed under thermal or Lewis acid-catalyzed conditions to yield functionalized methylenecyclobutanes. nih.govnih.gov Ketenes also undergo [2+2] cycloadditions with allenes to form bicyclic ketones. acs.org

ReactantsReaction TypeConditionsProduct(s)Yield (%)Reference
1,3-Bis(trimethylsilyl)allene and Electron-Deficient Alkene[2+2] CycloadditionThermal or Lewis Acid CatalysisSubstituted MethylenecyclobutaneVaries nih.govnih.gov
1,3-Bis(trimethylsilyl)allene and Ketene[2+2] CycloadditionThermalBicyclic Ketone45-78 acs.org

[3+2] Cycloaddition Reactions: 1,3-Dipolar cycloadditions involving allenes are a powerful tool for the synthesis of five-membered heterocycles. 1,3-Bis(trimethylsilyl)allene can react with a variety of 1,3-dipoles, such as nitrile oxides and azomethine ylides. nih.govmsu.edu For example, the reaction with nitrile oxides leads to the formation of isoxazoles, while azomethine ylides yield pyrrolidines. rsc.orgnih.gov The regioselectivity of these reactions is influenced by both electronic and steric factors.

ReactantsReaction TypeConditionsProduct(s)Yield (%)Reference
1,3-Bis(trimethylsilyl)allene and Nitrile Oxide[3+2] CycloadditionThermalSubstituted IsoxazoleGood rsc.org
1,3-Bis(trimethylsilyl)allene and Azomethine Ylide[3+2] CycloadditionMetal CatalysisSubstituted PyrrolidineHigh nih.govmsu.edunih.gov

Electrophilic Addition Processes

The electron-rich double bonds of 1,3-bis(trimethylsilyl)allene are susceptible to attack by electrophiles. The regioselectivity of these additions is often controlled by the electronic and steric influence of the trimethylsilyl (B98337) groups.

A common example is the addition of halogens, such as bromine. The reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of di- and tribrominated products. The initial attack of bromine can occur at either the central or a terminal carbon of the allene, with the product distribution depending on the reaction conditions. rsc.org

Hydroboration-oxidation is another important electrophilic addition reaction. The hydroboration of silyl-substituted allenes with borane (B79455) reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation typically yields vinylsilanes and allylic alcohols. The regioselectivity is primarily governed by the steric hindrance of the trimethylsilyl groups, with the boron atom preferentially adding to the less substituted carbon. beilstein-journals.orgacs.orgnih.gov

ReactantReagentReaction TypeConditionsProduct(s)SelectivityReference
1,3-Bis(trimethylsilyl)alleneBr₂Electrophilic AdditionAprotic SolventDi- and TribromoalkenesMixture of regioisomers rsc.org
1,3-Bis(trimethylsilyl)allene1. 9-BBN, 2. H₂O₂, NaOHHydroboration-OxidationTHFVinylsilane and Allylic AlcoholRegioselective beilstein-journals.orgacs.orgnih.gov

Nucleophilic Addition Processes

The allenic system of 1,3-bis(trimethylsilyl)allene can also be attacked by nucleophiles, particularly at the central sp-hybridized carbon atom. Organocuprates (Gilman reagents) are effective nucleophiles for this purpose. The addition of an organocuprate to 1,3-bis(trimethylsilyl)allene, followed by quenching with an electrophile, leads to the formation of functionalized vinylsilanes. nih.govmdpi.com The reaction proceeds via a copper-containing intermediate, and the stereochemistry of the resulting vinylsilane is often controlled by the reaction pathway.

ReactantReagentReaction TypeConditionsProduct(s)Reference
1,3-Bis(trimethylsilyl)allene1. R₂CuLi, 2. E⁺Nucleophilic AdditionEther, low temperatureFunctionalized Vinylsilane nih.govmdpi.com

Silicon-Directed Reactivity and Stereochemical Control

The trimethylsilyl groups in Silane, 2-propynylidenebis[trimethyl- and its allenic isomer play a crucial role in directing the reactivity and controlling the stereochemical outcome of various reactions. The large steric bulk of the trimethylsilyl groups can influence the regioselectivity of additions by blocking one face of the molecule.

Furthermore, the silyl (B83357) groups can stabilize adjacent carbocations or carbanions, thereby influencing the reaction mechanism. In electrophilic additions, the β-silicon effect can stabilize a developing positive charge, directing the attack of the nucleophile. In asymmetric synthesis, the use of chiral silyl groups or chiral catalysts in conjunction with the silylated substrate can lead to high levels of stereocontrol. acs.orgnih.govorgsyn.org For example, in palladium-catalyzed asymmetric alkylations, the stereochemical outcome can be dictated by the chiral ligand on the palladium catalyst. acs.orgnih.gov

Rearrangement Reactions and Isomerization Pathways

Silane, 2-propynylidenebis[trimethyl- exists in equilibrium with its more reactive isomer, 1,3-bis(trimethylsilyl)allene. This isomerization is a key feature of its chemistry and can be promoted by heat or, more commonly, by a base. nih.gov The reaction is believed to proceed through a deprotonation-reprotonation mechanism, where a base removes a proton from the propargylic position, and subsequent protonation at the terminal carbon of the resulting anion yields the allene. nih.gov The position of the equilibrium depends on the relative thermodynamic stabilities of the two isomers.

ReactantConditionsProductMechanismReference
Silane, 2-propynylidenebis[trimethyl-Base (e.g., KHMDS) or Heat1,3-Bis(trimethylsilyl)alleneDeprotonation-Reprotonation nih.govnih.gov

Transition Metal-Catalyzed Transformations

The reactivity of Silane, 2-propynylidenebis[trimethyl- and its allenic isomer is significantly expanded through the use of transition metal catalysts, particularly those based on palladium and rhodium. These catalysts can activate the C-H or C-Si bonds of the substrate, enabling a variety of cross-coupling and annulation reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the cross-coupling of silylated allenes and alkynes with organic halides or other electrophiles. nih.gov For instance, the Sonogashira coupling of the terminal alkyne in Silane, 2-propynylidenebis[trimethyl- with aryl or vinyl halides can be achieved using a palladium catalyst and a copper co-catalyst. msu.eduacs.orgnih.govacs.orgacs.org Furthermore, palladium-catalyzed oxidative allene-allene cross-coupling reactions have been developed to synthesize functionalized dendralenes. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in promoting C-H activation and annulation reactions of silylated allenes. researchgate.net For example, rhodium(III)-catalyzed oxidative coupling with allenes can provide heterocycles with exocyclic double bonds under mild conditions. researchgate.net Rhodium complexes can also catalyze cycloaddition reactions, such as the dynamic kinetic [4+2] cycloaddition of allene-1,3-dienes. nih.gov

ReactantCatalystReaction TypeProduct(s)Reference
Silane, 2-propynylidenebis[trimethyl-Pd(PPh₃)₄ / CuISonogashira CouplingAryl/Vinyl-substituted Alkynes msu.eduacs.orgnih.govacs.orgacs.org
1,3-Bis(trimethylsilyl)allenePd(OAc)₂Oxidative Allene-Allene Coupling nih.govDendralenes acs.org
1,3-Bis(trimethylsilyl)allene[Rh(cod)Cl]₂C-H Activation/AnnulationHeterocycles researchgate.net
Allene-1,3-dienesRh(I) complex[4+2] CycloadditionBicyclic compounds nih.gov

Hydrosilylation and Related Addition Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. sigmaaldrich.com While specific studies on the hydrosilylation of Silane, 2-propynylidenebis[trimethyl- are not extensively documented in the reviewed literature, its reactivity can be inferred from the behavior of related allenic and propargylic silanes. The presence of both an internal alkyne and an allylic C-H bond suggests multiple potential pathways for hydrosilylation.

The reaction can theoretically proceed via the addition of a hydrosilane to the carbon-carbon triple bond. A variety of transition metal catalysts are known to effect the hydrosilylation of alkynes, with the regio- and stereoselectivity being highly dependent on the catalyst system and the substrate. sigmaaldrich.com For instance, platinum-based catalysts like Speier's and Karstedt's catalysts typically yield trans-β-vinylsilanes, while ruthenium-based catalysts can favor the formation of cis-β-vinylsilanes or α-vinylsilanes. sigmaaldrich.com

Given the allenic isomerism possible for Silane, 2-propynylidenebis[trimethyl-, its reactivity in hydrosilylation can also be compared to that of allenes. The hydrosilylation of allenes can lead to a mixture of vinylsilanes and allylsilanes, and controlling the regioselectivity is a significant challenge. The choice of catalyst is crucial in directing the outcome of the reaction.

Table 1: Potential Hydrosilylation Products of Silane, 2-propynylidenebis[trimethyl-

Product TypeDescription
VinylsilaneResulting from the addition of a Si-H bond across the alkyne functionality. Different isomers (cis or trans, α or β) are possible depending on the catalyst and reaction conditions.
AllylsilaneResulting from the addition to the allenic isomer, or potentially through other reaction pathways.

Further research is required to determine the specific catalysts and conditions necessary to achieve selective hydrosilylation of this particular compound and to fully characterize the resulting products.

Cross-Coupling Methodologies

The cross-coupling reactions of Silane, 2-propynylidenebis[trimethyl- have been more specifically reported, showcasing its utility in the synthesis of complex organic structures.

One notable application is in cobalt-catalyzed alkyne cyclizations. Specifically, it can be efficiently co-oligomerized with α,ω-diynes in the presence of a CpCo(CO)₂ catalyst to produce annelated benzene (B151609) derivatives that are amenable to further functionalization. rsc.org This reaction demonstrates the ability of the trimethylsilyl-substituted alkyne to participate in transition metal-mediated C-C bond formation.

Furthermore, the reactivity of the lithium anion of 1,3-bis(trimethylsilyl)propyne (B13694309), generated by deprotonation, has been explored. This nucleophilic species reacts with electrophiles such as aldehydes and ketones. nih.gov This reactivity highlights the potential for this compound to serve as a propargyl or allenyl anion equivalent in organic synthesis.

The reaction of 1,3-bis(trimethylsilyl)propyne with acyl halides has also been reported to yield α-allenic ketones. This transformation likely proceeds through a cross-coupling mechanism where the silyl group facilitates the reaction.

Table 2: Documented Cross-Coupling Reactions of Silane, 2-propynylidenebis[trimethyl-

Reaction TypeCoupling PartnerCatalyst/ReagentProduct Type
Co-oligomerizationα,ω-DiynesCpCo(CO)₂Annelated Benzenes
Nucleophilic AdditionAldehydes, Ketonesn-BuLi (to form the anion)Propargylic/Allenic Alcohols
AcylationAcyl HalidesNot specifiedα-Allenic Ketones

The reactivity of a structurally similar compound, 3,3-bis(trimethylsilyl)-2-methyl-1-propene, in Lewis acid-catalyzed allylation reactions further suggests the potential for Silane, 2-propynylidenebis[trimethyl- to undergo related transformations. nih.gov

Mechanisms of Catalytic Activation

The mechanisms of catalytic activation for Silane, 2-propynylidenebis[trimethyl- are intrinsically linked to the type of reaction being performed.

In the context of hydrosilylation , the most common mechanism for transition metal-catalyzed reactions is the Chalk-Harrod mechanism. nih.gov This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent metal center (M).

Coordination: The alkyne or allene substrate coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The unsaturated substrate inserts into either the M-H bond (hydrometallation pathway) or the M-Si bond (silylmetallation pathway).

Reductive Elimination: The resulting organometallic intermediate undergoes reductive elimination to afford the vinylsilane or allylsilane product and regenerate the active catalyst.

The specific pathway (hydrometallation vs. silylmetallation) and the subsequent stereochemistry of the product are influenced by the nature of the metal, its ligands, the silane, and the substrate.

For the cobalt-catalyzed co-oligomerization , the mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate from the reaction of the cobalt catalyst with two alkyne units (one from the bis-silyl compound and one from the diyne). This metallacycle then undergoes a Diels-Alder-type reaction with the second alkyne of the diyne, followed by reductive elimination to form the aromatic ring and regenerate the active cobalt catalyst. The trimethylsilyl groups play a role in directing the regioselectivity of the cyclization.

In cross-coupling reactions involving the lithium anion , the activation is straightforward deprotonation of the acidic propargylic proton by a strong base like n-butyllithium. The resulting carbanion is a potent nucleophile that readily attacks electrophilic centers.

The reactivity of Silane, 2-propynylidenebis[trimethyl- in various chemical transformations underscores its importance as a building block in organic synthesis. While its behavior in hydrosilylation reactions warrants further investigation, its utility in cross-coupling methodologies has been more clearly established, offering pathways to complex molecular architectures. A deeper understanding of the catalytic activation mechanisms will undoubtedly lead to the development of new and more selective applications for this versatile organosilicon compound.

Theoretical and Computational Studies on Silane, 2 Propynylidenebis Trimethyl

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Silane, 2-propynylidenebis[trimethyl-], understanding the distribution of electrons and the nature of the chemical bonds is crucial for predicting its reactivity and spectroscopic characteristics.

Quantum chemical calculations are the cornerstone of modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic ground and excited states.

For a molecule like Silane, 2-propynylidenebis[trimethyl-], DFT methods, particularly with hybrid functionals such as B3LYP, are often a good starting point due to their balance of computational cost and accuracy. researchgate.net These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. For higher accuracy, especially for thermochemical data or weak interactions, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized.

A typical output from these calculations would include the optimized Cartesian coordinates of the atoms, the total electronic energy, and the energies of the molecular orbitals.

Illustrative Calculated Structural Parameters for Silane, 2-propynylidenebis[trimethyl-]:

Parameter Description Hypothetical Calculated Value
C=C Bond Length The length of the double bonds in the allene (B1206475) core. 1.32 Å
C-Si Bond Length The distance between the central carbon chain and the silicon atoms. 1.88 Å
Si-C (methyl) Bond Length The length of the bonds within the trimethylsilyl (B98337) groups. 1.89 Å
C=C=C Bond Angle The angle of the central allene carbon chain. ~180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT or ab initio calculations.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within a molecule. The allene core of Silane, 2-propynylidenebis[trimethyl-] has a unique MO structure with two perpendicular π systems. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.

The trimethylsilyl groups act as σ-donors and can also participate in σ-π hyperconjugation, which can raise the energy of the HOMO and influence the molecule's reactivity as a nucleophile. Computational software can visualize these orbitals and calculate their energy levels. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation energies.

Illustrative Frontier Molecular Orbital Energies for Silane, 2-propynylidenebis[trimethyl-]:

Molecular Orbital Description Hypothetical Energy (eV)
HOMO Highest Occupied Molecular Orbital -8.5
LUMO Lowest Unoccupied Molecular Orbital -0.2

Note: These energy values are hypothetical and would be determined through quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule. For Silane, 2-propynylidenebis[trimethyl-], this can include studying its behavior in various chemical transformations.

To understand the kinetics and thermodynamics of a chemical reaction, it is essential to identify the transition states (TS) that connect reactants to products. Computational methods can locate these TS structures on the potential energy surface and calculate their energies. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Organosilicon compounds are known to undergo a variety of intramolecular rearrangements. For Silane, 2-propynylidenebis[trimethyl-], potential rearrangements could involve the migration of a trimethylsilyl group or other structural transformations. Computational modeling can be used to explore the feasibility of such pathways. By mapping the potential energy surface, different rearrangement mechanisms can be proposed and their activation barriers calculated to determine the most likely pathway.

Conformational Analysis and Energetics

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and reactivity. Silane, 2-propynylidenebis[trimethyl-] has several rotatable bonds, primarily the C-Si bonds and the Si-C bonds of the methyl groups.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms and calculating their relative energies. This can be achieved by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values, and the rest of the molecule is allowed to relax. The resulting energy profile as a function of the dihedral angle reveals the most stable conformers (energy minima) and the rotational energy barriers between them. For a molecule with multiple rotatable bonds, a more complex multi-dimensional potential energy surface scan may be necessary.

Illustrative Rotational Barrier for the C-Si Bond in Silane, 2-propynylidenebis[trimethyl-]:

Conformation Dihedral Angle (C=C=C-Si) Relative Energy (kcal/mol)
Staggered 60° 0.0

Note: This table provides a hypothetical example of the energy difference between staggered and eclipsed conformations around the C-C-C-Si dihedral angle. Actual values would be the result of detailed computational scans.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For Silane, 2-propynylidenebis[trimethyl- (also known as 1,1-bis(trimethylsilyl)allene), these methods can pre-emptively determine key spectral features, aiding in experimental characterization and analysis. The primary computational approach for this purpose is Density Functional Theory (DFT), which has demonstrated considerable accuracy in predicting various molecular properties, including NMR chemical shifts and vibrational frequencies, at a manageable computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H, ¹³C, and ²⁹Si NMR spectra is a cornerstone of computational analysis for organosilicon compounds. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, can provide reliable estimations of chemical shifts (δ) and spin-spin coupling constants. nih.govresearchgate.net The accuracy of these predictions can be further enhanced by considering the molecule's conformational isomers and the influence of solvents. nih.govualberta.ca For instance, studies have shown that DFT-based calculations can achieve a mean absolute error of less than 0.21 ppm for ¹H NMR and less than 1.2 ppm for ¹³C NMR chemical shifts. nih.gov

For Silane, 2-propynylidenebis[trimethyl-, a computational study would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: This step ensures that the optimized structure corresponds to a true energy minimum and provides vibrational data.

NMR Shielding Tensor Calculation: Using a suitable DFT functional and basis set, the magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are crucial for assigning signals in an experimental spectrum. For the title compound, one would expect distinct signals for the trimethylsilyl (TMS) group protons and carbons, as well as for the carbons of the allene backbone.

Predicted ¹³C NMR Chemical Shifts

The following table illustrates the type of data that would be generated from a DFT calculation for the ¹³C NMR spectrum of Silane, 2-propynylidenebis[trimethyl-. The values are hypothetical but are based on typical chemical shift ranges for similar structural motifs.

AtomPredicted Chemical Shift (δ, ppm)
C (Si-C H₃)1.5
C (C =C=C)80.0
C (C=C =C)210.0
C (Si-C =C)80.0

Note: The central carbon of the allene group (C=C=C) is expected to have a significantly higher chemical shift compared to the terminal carbons.

Predicted ¹H NMR Chemical Shifts

Similarly, the ¹H NMR spectrum can be predicted. For Silane, 2-propynylidenebis[trimethyl-, the protons of the trimethylsilyl groups are chemically equivalent and would be expected to produce a single, sharp signal.

AtomPredicted Chemical Shift (δ, ppm)
H (Si-CH₃)0.2

Infrared (IR) and Raman Spectroscopy

Computational methods are also employed to predict the vibrational spectra (IR and Raman) of molecules. researchgate.net These predictions are based on the calculation of harmonic vibrational frequencies from the optimized molecular structure. nih.gov A key feature in the predicted IR and Raman spectra of Silane, 2-propynylidenebis[trimethyl- would be the characteristic stretching frequency of the allene (C=C=C) group. This asymmetric stretch typically appears in a region of the spectrum with few other absorptions, making it a valuable diagnostic tool. nih.govorgchemboulder.com

The C≡C stretching frequencies in terminal alkynes, which are structurally related to allenes, are known to appear in the 2100-2260 cm⁻¹ region. orgchemboulder.comquimicaorganica.org Theoretical calculations can pinpoint these frequencies, although it is common practice to apply a scaling factor to the calculated values to correct for approximations in the computational method and to better align with experimental data. researchgate.net

Predicted Vibrational Frequencies

A theoretical study would provide a list of all vibrational modes and their corresponding frequencies and intensities. Below is a sample of key predicted vibrational frequencies for Silane, 2-propynylidenebis[trimethyl-.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C=C=C Asymmetric Stretch1950 - 2000StrongWeak
Si-C Stretch600 - 800MediumStrong
CH₃ Rocking840 - 860StrongMedium
CH₃ Symmetric Deformation1250 - 1270MediumWeak

These predicted spectroscopic parameters, derived from theoretical and computational studies, are invaluable for the unambiguous identification and characterization of Silane, 2-propynylidenebis[trimethyl- and for understanding its fundamental molecular properties.

Applications of Silane, 2 Propynylidenebis Trimethyl in Advanced Chemical Synthesis

Utilization as a Building Block for Complex Organic Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com Silane, 2-propynylidenebis[trimethyl- functions as a key building block in the synthesis of sophisticated organic frameworks due to the reactivity of its alkynyl and silyl (B83357) groups. nih.govsemanticscholar.org

Precursor for Polycyclic and Heterocyclic Compounds

The trimethylsilyl (B98337) groups in Silane, 2-propynylidenebis[trimethyl- serve as protective groups for the terminal acetylene (B1199291), allowing for selective reactions at other sites of a molecule. harvard.edu This property is particularly useful in the synthesis of polycyclic and heterocyclic compounds. For instance, alkynylsilanes are employed in rhodium-catalyzed reactions to produce 1,2,3,5-tetrasubstituted benzenes. nih.gov In these syntheses, the trimethylsilyl group directs the regioselectivity of the reaction. nih.gov

Furthermore, this compound is a precursor in the formation of zirconacyclopentadienes, which are important intermediates in the synthesis of substituted benzenes and thiophenes. nih.gov The reaction involves the dissociation of the bis(trimethylsilyl)acetylene ligand from a zirconium complex, which then reacts with other substrates to form the desired cyclic compounds. nih.gov

Role in Stereoselective Construction of Advanced Intermediates

The stereoselective synthesis of complex molecules is a critical aspect of modern organic chemistry. Silane, 2-propynylidenebis[trimethyl- and related alkynylsilanes play a role in stereoselective reactions. For example, tertiary 3-arylpropargyl alcohols can react with bis(trimethylsilyl)acetylene in the presence of a rhodium catalyst to stereoselectively form hydroxymethyl-enynes. nih.gov These enynes can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions with aryl iodides, to produce alkylidene-dihydrofurans. nih.gov The presence of the trimethylsilyl group can influence the stereochemical outcome of these reactions, leading to the preferential formation of one stereoisomer over another.

Monomer in Polymer Chemistry

In addition to its role in small molecule synthesis, Silane, 2-propynylidenebis[trimethyl- and its derivatives serve as monomers in the synthesis of specialized polymers. The resulting polymers often exhibit unique properties due to the incorporation of silicon atoms into their structure.

Radical Polymerization Mechanisms

Free radical polymerization is a widely utilized method for producing a variety of polymers. This process typically involves an initiator that generates a free radical, which then reacts with a monomer to begin the polymer chain growth. nih.gov While the direct radical polymerization of Silane, 2-propynylidenebis[trimethyl- is not extensively detailed in the provided search results, the polymerization of similar vinyl monomers through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) is well-established. sigmaaldrich.com These controlled methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

Anionic and Cationic Polymerization Studies

Ionic polymerization, which can be either anionic or cationic, proceeds through ionic intermediates rather than radicals. du.edu.egyoutube.com Anionic polymerization is initiated by a nucleophile and is suitable for monomers with electron-withdrawing groups. du.edu.egyoutube.com Cationic polymerization, conversely, is initiated by an electrophile and is suitable for monomers with electron-donating groups. youtube.com

The polymerization of silyl-substituted acetylenes, such as 1-(trimethylsilyl)-1-propyne, can be achieved through metathesis polymerization using transition-metal catalysts like TaCl5 and NbCl5. researchgate.net This method can produce high molecular weight polymers that are soluble in common organic solvents and exhibit high thermal stability. researchgate.net While the specific anionic and cationic polymerization of Silane, 2-propynylidenebis[trimethyl- is not explicitly detailed, the principles of these polymerization techniques are broadly applicable to a range of monomers. Anionic polymerization, for example, is known for its "living" nature, which allows for the synthesis of block copolymers and other complex polymer architectures. youtube.comethernet.edu.et

Functionalization and Derivatization Strategies for Silane, 2 Propynylidenebis Trimethyl

Modification of the Allene (B1206475) Carbon Backbone

The allene moiety, with its cumulated double bonds, is a hub of reactivity, susceptible to a variety of addition and cycloaddition reactions. The presence of silyl (B83357) groups can influence the regioselectivity and stereoselectivity of these transformations.

One of the primary modes of functionalizing the allene backbone is through cycloaddition reactions . The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.orglibretexts.org While direct studies on 1,3-bis(trimethylsilyl)allene as a dienophile are limited, the reactivity of silylated dienes and dienophiles suggests that it can react with various dienes to form silylated cyclohexene (B86901) derivatives. rsc.orgcapes.gov.br For instance, the reaction with cyclopentadiene, catalyzed by a Lewis acid such as ethylaluminum dichloride (EtAlCl₂), would be expected to yield a bicyclic adduct. rsc.org The stereochemical outcome, whether endo or exo, is often influenced by the specific Lewis acid used and the nature of the substituents on the allene. rsc.org

Another significant reaction is the [3+2] cycloaddition . Allenes can react with 1,3-dipoles like azides and nitrones to form five-membered heterocyclic rings. nih.govamazonaws.com The trimethylsilyl (B98337) group can direct the regioselectivity of these cycloadditions. researchgate.netnih.gov For example, reaction with an organoazide could lead to the formation of a triazole, where the silyl groups influence the position of substitution on the resulting ring. nih.gov

Electrophilic additions to the central carbon of the allene are also a viable functionalization strategy. The reaction with electrophiles is often initiated at the more electron-rich central carbon of the allene. However, the bulky trimethylsilyl groups may sterically hinder this approach.

Furthermore, metal-catalyzed reactions offer a broad spectrum of transformations for the allene backbone. researchgate.netresearchgate.net Rhodium-catalyzed [5+2] cycloadditions with vinylcyclopropanes, where propargyltrimethylsilanes act as allene equivalents, suggest that 1,3-bis(trimethylsilyl)allene could potentially participate in similar higher-order cycloadditions to form seven-membered rings. nih.gov Palladium-catalyzed reactions, such as the Pauson-Khand reaction, could also be envisioned, leading to the formation of bicyclic cyclopentenones.

The following table summarizes potential cycloaddition reactions for modifying the allene backbone, based on analogous systems.

Reaction TypeReagent/CatalystExpected ProductReference(s)
[4+2] Diels-AlderCyclopentadiene, EtAlCl₂Bicyclic silylated cyclohexene rsc.org
[3+2] CycloadditionOrganoazide, Cu(I) catalystSilylated triazole researchgate.netnih.gov
[5+2] CycloadditionVinylcyclopropane, Rh(I) catalystSilylated cycloheptene (B1346976) derivative nih.gov

Strategies for Manipulation of the Trimethylsilyl Groups

The trimethylsilyl (TMS) groups in 1,3-bis(trimethylsilyl)allene are not merely passive substituents; they can be selectively manipulated or removed, providing a pathway to further derivatization.

Desilylation , the removal of a TMS group, is a common and synthetically useful transformation. Selective monodesilylation can be achieved under carefully controlled conditions. For instance, treatment with a catalytic amount of potassium fluoride (B91410) (KF) in the presence of a crown ether can cleave one of the C-Si bonds, yielding a monosilylated allene. orgsyn.orgrsc.org This monosilylated intermediate is a valuable building block for further reactions. Complete desilylation to the parent allene can be accomplished using stronger fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. nih.govchemicalbook.com

The ability to perform stepwise desilylation opens up avenues for synthesizing unsymmetrically substituted allenes. After the removal of one TMS group, the resulting allenyl anion or a related intermediate can react with an electrophile to introduce a new functional group. Subsequent removal of the second TMS group would then provide a monosubstituted allene.

The reactivity of the C-Si bond also allows for transmetalation reactions. Treatment with an organolithium reagent can lead to the formation of an allenyl-lithium species, which can then be trapped with various electrophiles.

The table below outlines strategies for the manipulation of the trimethylsilyl groups.

Reaction TypeReagent/ConditionsProductReference(s)
Monodesilylationcat. KF, 18-crown-6Monosilylated allene orgsyn.orgrsc.org
Complete DesilylationTBAF or H⁺Allene nih.govchemicalbook.com
Desilylation-Electrophilic Quench1. RLi 2. Electrophile (E⁺)Substituted silylated allene

Synthesis of Analogous Silylated Allene Derivatives

The synthetic utility of 1,3-bis(trimethylsilyl)allene extends to its use as a precursor for a variety of analogous silylated allene derivatives. These derivatives often exhibit unique reactivity and are valuable in their own right.

One important transformation is the isomerization of the allene to a propargyl silane. Under certain conditions, silylated allenes can rearrange to their isomeric acetylenic counterparts. nih.govnih.gov This transformation is significant as propargyl silanes are versatile intermediates in organic synthesis, for example, in the synthesis of homopropargylic alcohols. acs.org

Furthermore, functionalization of the allene backbone, as discussed in section 6.1, followed by manipulation of the silyl groups, leads to a diverse array of silylated allene derivatives. For example, a cycloaddition reaction followed by a partial desilylation would result in a functionalized, monosilylated cyclic allene.

The synthesis of tetrasubstituted allenes bearing carboxylic acid functionalities has been demonstrated through the gold(I)-catalyzed addition of bis(trimethylsilyl)ketene acetals to ynones, highlighting a pathway to highly functionalized allene structures. acs.org While this is not a direct derivatization of 1,3-bis(trimethylsilyl)allene, it showcases a modern approach to complex silylated allenes.

The synthesis of these analogous derivatives is often driven by the desire to fine-tune the electronic and steric properties of the allene system for specific applications in organic synthesis.

The following table provides examples of the synthesis of analogous silylated allenes.

Starting MaterialReagents/ConditionsProductReference(s)
1,3-Bis(trimethylsilyl)alleneBase or Lewis Acid1,3-Bis(trimethylsilyl)propyne (B13694309) (Isomer) nih.govnih.gov
1,3-Bis(trimethylsilyl)allene1. Cycloaddition 2. Partial DesilylationFunctionalized monosilylated cyclic allene rsc.orgorgsyn.org
Ynone and Bis(trimethylsilyl)ketene acetalAuCl, BF₃·Et₂OTetrasubstituted silylated allenoic acid acs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Silane, 2-propynylidenebis[trimethyl-]. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si, provide unambiguous evidence for the compound's atomic arrangement and connectivity. researchgate.netresearchgate.net

One-dimensional (1D) NMR provides the initial and most direct structural information. The high degree of symmetry in Silane, 2-propynylidenebis[trimethyl-] results in a relatively simple spectrum.

¹H NMR: The proton NMR spectrum is expected to show a single, sharp resonance. This signal corresponds to the 18 equivalent protons of the two trimethylsilyl (B98337) (TMS) groups. Typically, the chemical shift for such protons appears in the upfield region, around 0.2 ppm, due to the electropositive nature of the silicon atom. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display three distinct signals corresponding to the three unique carbon environments: one for the methyl carbons of the TMS groups, one for the central sp-hybridized carbon of the allene (B1206475) backbone, and one for the two equivalent sp-hybridized carbons bonded to the silicon atoms. rsc.org

²⁹Si NMR: As a spin-1/2 nucleus with a wide chemical shift range, ²⁹Si NMR is highly diagnostic for silicon-containing compounds. huji.ac.ilaiinmr.com A single resonance is expected for the two equivalent silicon atoms in the molecule. The chemical shift provides information about the coordination and electronic environment of the silicon nucleus. researchgate.net

Two-dimensional (2D) NMR experiments are employed to confirm the assignments made from 1D spectra and to establish through-bond and through-space correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the ¹H signal of the methyl groups and the ¹³C signal of the same methyl carbons, confirming their direct attachment.

INADEQUATE: While technically demanding due to the low natural abundance of ¹³C, a 1D or 2D INADEQUATE experiment could directly show the C-C connectivity within the propynylidene backbone.

Table 1: Predicted 1D NMR Spectroscopic Data for Silane, 2-propynylidenebis[trimethyl-] (in CDCl₃)
NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H-Si(CH₃)₃~0.2Singlet18 equivalent protons.
¹³C-Si(CH₃)₃~0.0Quartet (in coupled spectrum)Equivalent methyl carbons.
¹³CSi-C≡C~105SingletEquivalent sp-hybridized carbons attached to Si. rsc.org
¹³CC≡C≡C~94SingletCentral sp-hybridized carbon. rsc.org
²⁹Si-Si(CH₃)₃-15 to -25SingletChemical shift is characteristic for silylacetylenes. researchgate.net

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline, or amorphous form, solid-state NMR is invaluable. nih.govrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ²⁹Si spectra. nih.govnih.gov These spectra reveal information about the molecular packing and the presence of any crystallographic non-equivalence between molecules in the unit cell, which would not be observed in the solution state. researchgate.net

Variable-Temperature (VT) NMR: VT-NMR studies can be conducted to investigate dynamic processes or fluxional behavior. ilpi.com For a relatively rigid molecule like Silane, 2-propynylidenebis[trimethyl-], significant fluxionality is not expected. researchgate.netmdpi.com However, VT-NMR could be used to study changes in conformation or intermolecular interactions as a function of temperature. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jkps.or.kr

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by vibrations of the trimethylsilyl groups. Strong absorptions would be observed for the C-H stretching (~2960 cm⁻¹) and bending (~1250 cm⁻¹) modes of the methyl groups. The Si-C bond stretching vibrations typically appear in the 600-800 cm⁻¹ region. A key diagnostic peak, though potentially weak, would be the asymmetric stretching of the C≡C allene backbone, expected in the 1950-2250 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, polarizable bonds. Therefore, the symmetric stretch of the C≡C allene backbone, which may be weak in the IR spectrum, should give rise to a strong signal in the Raman spectrum. researchgate.net Si-Si skeletal vibrations, if present as impurities or in related structures, are also known to have enhanced Raman intensity. jkps.or.kr

Table 2: Characteristic Vibrational Frequencies for Silane, 2-propynylidenebis[trimethyl-]
Frequency Range (cm⁻¹)AssignmentTechniqueExpected Intensity
2960-2850C-H Asymmetric & Symmetric StretchIR & RamanStrong
1950-2250C≡C Asymmetric StretchIRWeak to Medium
1950-2250C≡C Symmetric StretchRamanStrong
~1250-CH₃ Symmetric Bend (on Si)IRStrong
840-760Si-C Stretch & CH₃ RockIRStrong

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. wikipedia.org

For Silane, 2-propynylidenebis[trimethyl-], high-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap, would be used to confirm the exact molecular formula (C₉H₁₈Si₂) by matching the experimentally measured mass to the calculated mass with high precision.

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. nih.govresearchgate.net The molecular ion peak (M⁺˙) may be observed, but it is often of low abundance for silyl (B83357) compounds. The most common fragmentation pathways for trimethylsilyl compounds include:

Loss of a methyl radical: This leads to the formation of a highly stable [M-15]⁺ ion (loss of •CH₃), which is often the base peak or a very prominent ion in the spectrum. researchgate.net

Formation of the trimethylsilyl cation: Cleavage of the Si-C(sp) bond results in the characteristic trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. This is a hallmark of TMS-containing compounds. acs.org

Further Fragmentation: The [M-15]⁺ ion can undergo further fragmentation, such as the loss of neutral acetylene (B1199291) or other small molecules, leading to a series of smaller fragment ions that can help piece together the molecular structure.

Table 3: Expected Key Fragments in the Electron Ionization Mass Spectrum of Silane, 2-propynylidenebis[trimethyl-] (C₉H₁₈Si₂)
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNotes
182[M]⁺˙[C₉H₁₈Si₂]⁺˙Molecular Ion. May be weak or absent.
167[M - CH₃]⁺[C₈H₁₅Si₂]⁺Loss of a methyl radical. Often the base peak. researchgate.net
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Trimethylsilyl cation. Highly characteristic fragment. nih.govacs.org

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Should Silane, 2-propynylidenebis[trimethyl-] be obtained as a single crystal of suitable quality, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would yield highly accurate data on:

Bond Lengths: Precise measurement of all bond distances, including Si-C, C-C, C≡C, and C-H bonds.

Bond Angles: The exact angles between all bonded atoms, defining the molecular geometry, such as the C-Si-C angles within the TMS groups and the geometry around the linear allene core.

Torsional Angles: Describing the conformation of the molecule in the solid state.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice and identifying any significant non-covalent interactions, such as van der Waals forces, that dictate the solid-state architecture.

This data serves as the definitive benchmark against which data from spectroscopic methods and computational models are compared.

Compound Names

Table 4: List of Chemical Compounds Mentioned
Compound Name
Silane, 2-propynylidenebis[trimethyl-

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of "Silane, 2-propynylidenebis[trimethyl-" and related silylated allenes is geared towards greener and more efficient methodologies. Current research is exploring pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the advancement of photocatalytic methods . Visible-light-promoted synthesis is gaining traction as a sustainable approach for constructing allenes under mild conditions. researchgate.net These reactions often proceed with high atom economy and avoid the use of harsh reagents. While not yet specifically demonstrated for "Silane, 2-propynylidenebis[trimethyl-", the development of photoredox and hydrogen-atom transfer dual catalysis for the dehydrogenative silylation of alkenes points towards future possibilities for the direct synthesis of silylated allenes from simple precursors. researchgate.net

Furthermore, the exploration of biocatalysis in organosilicon chemistry presents a paradigm shift towards environmentally benign syntheses. nih.govchemrxiv.orgacs.orgchemrxiv.orgmdpi.com Enzymes like silicateins, found in marine sponges, have demonstrated the ability to catalyze the formation of Si-O bonds and show promise for selective organosiloxane chemistry. nih.gov While the enzymatic synthesis of Si-C bonds is still in its nascent stages, the directed evolution of enzymes such as cytochrome P450 has shown the potential to create silicon-carbon bonds in organosilicon compounds. mdpi.com This opens up the long-term possibility of biocatalytic routes to silylated allenes, including "Silane, 2-propynylidenebis[trimethyl-".

Current research also focuses on improving existing methods by using more sustainable catalysts and reaction media. For instance, the use of earth-abundant metal catalysts in hydrosilylation reactions is an active area of research. colab.ws The development of robust and recyclable catalytic systems will be crucial for the large-scale and sustainable production of this and other valuable organosilanes.

Exploration of Unprecedented Reactivity Modes and Transformations

The allenic core of "Silane, 2-propynylidenebis[trimethyl-" is a hub of reactivity, and researchers are continuously exploring new transformations to synthesize complex molecules. The presence of two trimethylsilyl (B98337) groups significantly influences the electronic properties and steric environment of the allene (B1206475), leading to unique reactivity.

One area of intense investigation is the use of this compound in cycloaddition reactions . The reaction of 1,3-dilithio-1,3-bis(trimethylsilyl)allene, a derivative of the title compound, with various electrophiles has been shown to produce highly strained metallacycles and other unique cyclic structures. uni-rostock.deresearchgate.netresearchgate.net For instance, its reaction with halophosphanes leads to the formation of novel phosphorus-containing heterocycles. researchgate.net The photochemical transformation of a related compound, 1,3-diphenyl-1,3-bis(trimethylsilyl)propadiene, has been shown to yield a cyclopropene (B1174273) derivative, highlighting the potential of light-induced intramolecular reactions. datapdf.com These findings suggest that "Silane, 2-propynylidenebis[trimethyl-" could be a valuable precursor for the synthesis of novel carbocyclic and heterocyclic systems with potential applications in materials and medicinal chemistry.

The development of radical transformations for allene synthesis and functionalization is another rapidly growing field. nih.govresearchgate.net The unique electronic structure of silylated allenes could be exploited in radical-mediated processes to forge new carbon-carbon and carbon-heteroatom bonds in a controlled manner. Silyl-radical-relay pathways are being explored for the construction of sterically demanding carbon centers. rsc.org

Future research will likely focus on uncovering new catalytic systems that can activate the C-H and C-Si bonds of "Silane, 2-propynylidenebis[trimethyl-" in novel ways, leading to unprecedented molecular architectures. The interplay between the allenic functionality and the silyl (B83357) groups is expected to be a rich source of new chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in modern chemistry, offering improved safety, efficiency, and scalability. The integration of "Silane, 2-propynylidenebis[trimethyl-" and its derivatives into flow chemistry setups is a promising future direction. google.comgoogle.com

While specific examples involving this compound are yet to be reported, the continuous preparation of organosilanes in reactive distillation columns has been patented, indicating the industrial interest in such processes. google.com Flow systems can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling the selectivity of reactions involving highly reactive intermediates like allenes. The development of robust and reusable heterogeneous catalysts will be key to realizing the full potential of flow synthesis for this class of compounds.

Furthermore, the rise of automated synthesis platforms is set to revolutionize the discovery and optimization of new chemical reactions and materials. mpg.deyoutube.com These platforms, often driven by artificial intelligence, can rapidly screen reaction conditions and explore a vast chemical space. Incorporating "Silane, 2-propynylidenebis[trimethyl-" as a building block in such automated systems could accelerate the discovery of new materials with tailored properties. The ability to perform multistep syntheses in an automated fashion will enable the rapid generation of libraries of complex molecules derived from this versatile allene. mpg.de

Advanced Computational Chemistry for Predictive Material Design

Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the properties of molecules and materials, thereby guiding experimental efforts. nih.govuta.edursc.orgmendeley.com For "Silane, 2-propynylidenebis[trimethyl-", computational methods are being used to explore its fundamental properties and predict its behavior in various chemical environments.

Density Functional Theory (DFT) calculations are employed to study the electronic structure, bonding, and reactivity of allenes. rsc.org These calculations can provide insights into the reaction mechanisms of cycloadditions and other transformations, helping to rationalize experimental observations and predict the outcome of new reactions. rsc.org For instance, computational studies can elucidate the helical nature of the molecular orbitals in substituted allenes, which is crucial for understanding their chiroptical properties. acs.org

Looking forward, the integration of machine learning (ML) with computational chemistry holds immense promise for the predictive design of materials derived from "Silane, 2-propynylidenebis[trimethyl-". nih.govnih.govmdpi.comox.ac.uk ML models can be trained on large datasets of computational or experimental data to predict the properties of new materials, such as polymers or functional coatings, that incorporate this silylated allene. This data-driven approach can significantly accelerate the discovery of materials with desired optical, electronic, or mechanical properties, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. mdpi.comox.ac.uk As computational power and algorithmic sophistication continue to grow, the in silico design of novel materials based on "Silane, 2-propynylidenebis[trimethyl-" will become increasingly prevalent.

Q & A

Q. What are the recommended synthesis protocols for Silane, 2-propynylidenebis[trimethyl-], and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Optimization : Begin with a silylation reaction using trimethylsilyl chloride and propargyl alcohol under inert conditions (argon/nitrogen). Monitor reaction progress via FT-IR to track the disappearance of the alkyne C≡C peak (~2100 cm⁻¹) and confirm silyl group incorporation (Si-CH₃ peaks at ~1250 cm⁻¹). Adjust stoichiometry (e.g., 1:2 molar ratio of propargyl alcohol to trimethylsilyl chloride) and temperature (40–60°C) to maximize yield .
  • Purification : Use column chromatography with hexane/ethyl acetate (9:1) to isolate the product. Validate purity via GC-MS or HPLC with a C18 column .

Q. How should researchers characterize the structural and thermal stability of Silane, 2-propynylidenebis[trimethyl-]?

Methodological Answer:

  • Structural Confirmation : Use ¹H and ¹³C NMR to verify the alkyne backbone (δ ~2.5 ppm for propargyl protons) and trimethylsilyl groups (δ ~0.1 ppm). Cross-reference with computational simulations (e.g., Gaussian09) for electronic structure validation .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min. A decomposition onset >200°C indicates suitability for high-temperature applications .

Q. What analytical techniques are critical for detecting impurities or byproducts in this compound?

Methodological Answer:

  • Mass Spectrometry : High-resolution MS (HRMS) in electron ionization (EI) mode identifies molecular ions (expected m/z ~240–260) and fragments (e.g., loss of trimethylsilyl groups).
  • Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve impurities. Compare retention times against synthetic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of Silane, 2-propynylidenebis[trimethyl-] across different solvents?

Methodological Answer:

  • Solvent Screening : Systematically test polar aprotic (DMF, DMSO), nonpolar (hexane), and protic (methanol) solvents. Monitor reaction kinetics via in situ Raman spectroscopy to correlate solvent dielectric constant with reaction rate.
  • Data Triangulation : Cross-validate results using DFT calculations (e.g., COSMO-RS solvation model) to predict solvent effects on transition states .

Q. What computational approaches are suitable for modeling the electronic properties of this silane derivative?

Methodological Answer:

  • DFT Studies : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra (λ ~250–300 nm) to validate computational accuracy.
  • Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., silica surfaces) to predict adhesion properties .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch Comparison : Collect NMR, IR, and MS data for multiple batches. Use principal component analysis (PCA) to identify outlier spectra linked to unreacted starting materials or oxidation byproducts.
  • Controlled Replication : Repeat syntheses with identical reagents and conditions. Document environmental variables (humidity, temperature) to isolate contamination sources .

Data Management and Analysis

Q. What strategies ensure robust data reproducibility for studies involving this compound?

Methodological Answer:

  • Documentation Standards : Follow PRISMA guidelines to log synthesis parameters (reagent purity, reaction time) and instrumental settings (e.g., NMR pulse sequences). Use version-controlled electronic lab notebooks (ELNs) .
  • Interlaboratory Validation : Share samples with collaborating labs for independent characterization. Compare results using Bland-Altman plots to assess inter-lab variability .

Q. How should researchers handle conflicting literature reports on the compound’s catalytic applications?

Methodological Answer:

  • Systematic Review : Aggregate studies from databases like SciFinder or Reaxys. Classify findings by catalyst loading, substrate scope, and reaction conditions. Use meta-analysis to identify trends (e.g., higher yields in anhydrous conditions).
  • Mechanistic Probes : Design experiments (e.g., isotopic labeling, kinetic isotope effects) to test competing hypotheses about active species formation .

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